molecular formula C14H17FN4O4 B11548258 (3E)-N-(4-fluorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(4-fluorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11548258
M. Wt: 324.31 g/mol
InChI Key: KWNPPXKHYQUVKN-GIJQJNRQSA-N
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Description

(3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hydroxyethyl carbamoyl formamido group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the fluorophenyl derivative, followed by the introduction of the hydroxyethyl carbamoyl formamido group through a series of reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality (3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying biochemical pathways and molecular interactions.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as drug development and disease treatment.

    Industry: In industrial settings, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE include other fluorophenyl derivatives and compounds with hydroxyethyl carbamoyl formamido groups. Examples include:

  • N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
  • N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)PENTANAMIDE

Uniqueness

The uniqueness of (3E)-N-(4-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17FN4O4

Molecular Weight

324.31 g/mol

IUPAC Name

N'-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H17FN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-4-2-10(15)3-5-11/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+

InChI Key

KWNPPXKHYQUVKN-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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